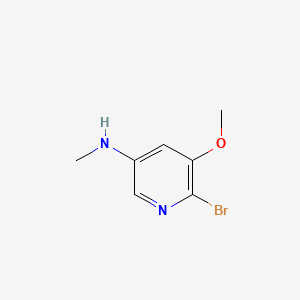
6-bromo-5-methoxy-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-N-methylpyridin-3-amine typically involves the bromination of 5-methoxy-N-methylpyridin-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
6-Bromo-5-methoxy-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-bromo-5-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 6-Bromo-N-methylpyridin-3-amine
- 5-Methoxy-2-methylpyridin-3-amine
Uniqueness
6-Bromo-5-methoxy-N-methylpyridin-3-amine is unique due to the presence of both bromine and methoxy substituents on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
6-bromo-5-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-9-5-3-6(11-2)7(8)10-4-5/h3-4,9H,1-2H3 |
InChI Key |
JSYFYQBXBLIHQB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(N=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


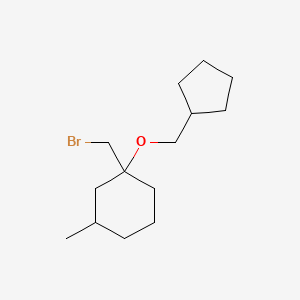
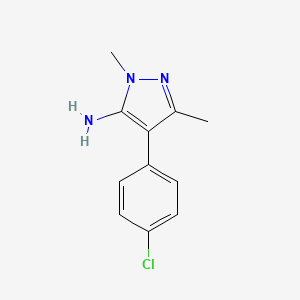
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)
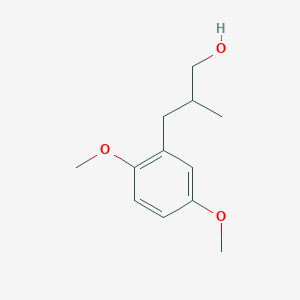

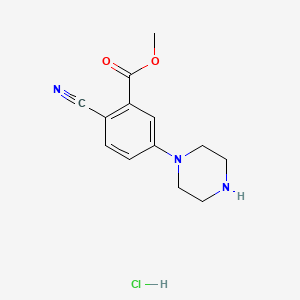


![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
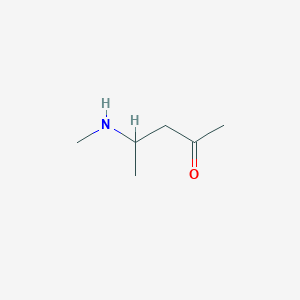
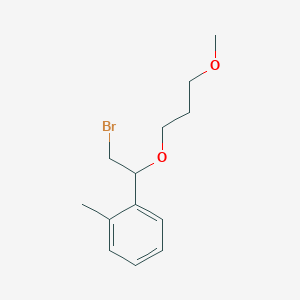
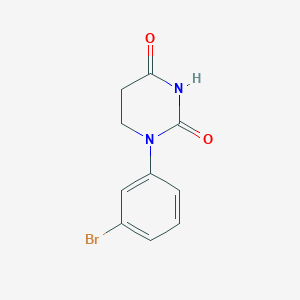
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
